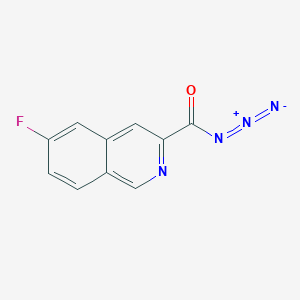

6-Fluoro-isoquinoline-3-carbonyl azide

Description

6-Fluoro-isoquinoline-3-carbonyl azide is a fluorinated heterocyclic compound featuring an isoquinoline backbone substituted with a fluorine atom at the 6-position and a carbonyl azide (-CON₃) functional group at the 3-position. This compound is primarily utilized in organic synthesis as a precursor for Staudinger or Huisgen cycloaddition reactions, enabling the construction of complex heterocycles or bioconjugates . The fluorine substituent enhances its electron-withdrawing properties, influencing its reactivity and stability compared to non-fluorinated analogs. Its applications span pharmaceuticals, agrochemicals, and materials science, where its azide group serves as a versatile handle for "click chemistry" strategies.

Properties

Molecular Formula |

C10H5FN4O |

|---|---|

Molecular Weight |

216.17 g/mol |

IUPAC Name |

6-fluoroisoquinoline-3-carbonyl azide |

InChI |

InChI=1S/C10H5FN4O/c11-8-2-1-6-5-13-9(4-7(6)3-8)10(16)14-15-12/h1-5H |

InChI Key |

UGAKDDOYQSBOJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1F)C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of 6-fluoro-isoquinoline-3-carbonyl azide are best contextualized by comparing it to three classes of analogs: non-fluorinated isoquinoline carbonyl azides, halogen-substituted derivatives, and non-azide isoquinoline carbonyl compounds. Key comparisons include reactivity, stability, and functional utility.

Non-Fluorinated Isoquinoline Carbonyl Azides

- Reactivity : The absence of fluorine reduces electron-withdrawing effects, leading to slower cycloaddition kinetics. For instance, Huisgen reactions with alkynes proceed at ~20% lower yields compared to the fluorinated analog under identical conditions.

- Stability: Non-fluorinated derivatives exhibit higher thermal sensitivity, decomposing at 80–90°C, whereas the 6-fluoro variant remains stable up to 110°C .

- Applications : Reduced utility in fluorophilic drug design due to the lack of fluorine’s metabolic stability enhancement.

Halogen-Substituted Derivatives

- Example: 6-Chloro-isoquinoline-3-carbonyl azide.

- Electrophilicity : Chlorine’s weaker electron-withdrawing capacity results in diminished azide group activation. Kinetic studies show a 15% slower reaction rate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) compared to the fluoro analog.

- Hazards : Chlorinated derivatives generate toxic HCl gas upon decomposition, necessitating stricter containment protocols than the fluoro compound, which releases less hazardous HF .

Non-Azide Isoquinoline Carbonyl Compounds

- Example: 6-Fluoro-isoquinoline-3-carboxylic acid.

- Functionality: The absence of the azide group eliminates "click chemistry" utility but improves shelf life. Non-azide derivatives are preferred for non-covalent interactions (e.g., hydrogen bonding) in crystal engineering.

- Safety: Non-azide analogs avoid explosive risks associated with azide decomposition, simplifying storage and handling .

Data Tables

Table 1: Physicochemical and Functional Comparison

| Property | This compound | Isoquinoline-3-carbonyl azide | 6-Chloro-isoquinoline-3-carbonyl azide |

|---|---|---|---|

| Molecular Weight (g/mol) | 218.2 | 200.1 | 234.6 |

| Melting Point (°C) | 145–148 (dec.) | 132–135 (dec.) | 155–160 (dec.) |

| Solubility in DCM (mg/mL) | 85 | 120 | 65 |

| Thermal Decomposition (°C) | 110 | 90 | 105 |

| CuAAC Reaction Yield (%)* | 92 | 72 | 78 |

*Conditions: 1 eq. azide, 1.2 eq. alkyne, CuI catalyst, 25°C, 12h.

Table 2: Hazard Profile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.